molecular formula C15H11ClF2O B1327799 3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS No. 898750-94-2

3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone

Cat. No. B1327799
M. Wt: 280.69 g/mol
InChI Key: QJVXOMWOMCBZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Chloro-5-fluorophenylboronic acid” is similar to the requested compound . It has a molecular formula of C6H5BClFO2 and a molecular weight of 174.37 g/mol . Another related compound is “(3-Chloro-5-fluorophenyl)(phenyl)methanol” with a molecular formula of C13H10ClFO and a molecular weight of 236.67 g/mol .


Synthesis Analysis

While specific synthesis information for “3-(3-Chloro-5-fluorophenyl)-2’-fluoropropiophenone” was not found, a related compound “1-(3-chloro-5-fluorophenyl)but-3-yn-1-ol (3r)” was synthesized with a yield of 95% .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-fluorophenyl)(phenyl)methanol” was analyzed and it was found that it has a basic helix-loop-helix domain and two PAS (PAS-A and PAS-B) domains near the protein N-terminus .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-fluorophenylboronic acid” include a molecular weight of 174.37 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, rotatable bond count of 1, exact mass of 174.0055154 g/mol, monoisotopic mass of 174.0055154 g/mol, topological polar surface area of 40.5 Ų, and heavy atom count of 11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Analysis : Compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone have been synthesized for studying their molecular geometry and chemical reactivity. Studies involve spectral analysis, quantum chemical studies, and density functional theory (DFT) calculations to understand the molecular electrostatic potential and HOMO-LUMO frontier orbitals (Satheeshkumar et al., 2017).

  • Structure and Reactivity : The molecular structure and reactivity of similar compounds are of interest, with studies on their synthesis and structural characterization using methods like X-ray diffraction. This helps in identifying chemically active sites and understanding the properties of such compounds (Allcock et al., 1991).

Biocatalysis

  • Enzymatic Reduction : Research has explored the reduction of similar compounds using Saccharomyces cerevisiae as a biocatalyst. This approach optimizes the conditions for effective conversion in biocatalytic processes (이해룡 et al., 2011).

Polymer Chemistry

  • Copolymerization Studies : Compounds with a similar structure have been used in the synthesis and copolymerization with other materials like styrene. Such research focuses on the synthesis of novel ethylenes and their potential applications in polymer chemistry (Hussain et al., 2019).

  • Synthetic Route Development : An improved synthetic route for similar compounds has been developed, focusing on cost-effective and efficient synthesis. Such research is crucial for large-scale production and industrial applications (Baek & Harris, 2005).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Studies on similar compounds have involved the analysis of crystal structures to understand weak interactions involving fluorine. This provides insights into altered packing modes and intermolecular interactions (Prasanna & Row, 2000).

Safety And Hazards

The safety data sheet for “3-Chloro-5-fluorophenylmagnesium bromide” indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-11-7-10(8-12(17)9-11)5-6-15(19)13-3-1-2-4-14(13)18/h1-4,7-9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVXOMWOMCBZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644964
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone

CAS RN

898750-94-2
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.